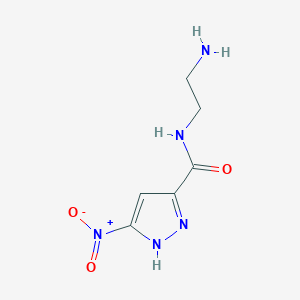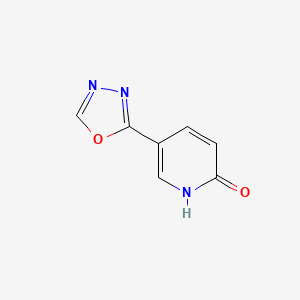
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Descripción general
Descripción
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTDP" and has been synthesized using various methods, including the Biginelli reaction, which involves the condensation of aldehydes, urea, and beta-ketoesters. In
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds with the thiazolyl-dihydropyrimidinone structure have shown promising results as antibacterial agents. They exhibit significant activity against various bacterial strains, including Staphylococcus aureus , Listeria monocytogenes , Escherichia coli , and Pseudomonas aeruginosa . The presence of the thiazole ring contributes to the compound’s ability to interact with bacterial enzymes or receptors, disrupting their function and leading to bacterial cell death.
Drug Discovery
The thiazole moiety is a common feature in many drugs due to its bioactive properties. In drug discovery, the thiazolyl-dihydropyrimidinone core can be used to create analogs that mimic natural products such as nucleic acids and vitamins. This structural mimicry can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Antimicrobial Activity
Thiazole derivatives, including those with a dihydropyrimidinone ring, are explored for their antimicrobial properties. They can be designed to target specific microbial pathways, which is crucial in the era of increasing antibiotic resistance. The structural diversity of these compounds allows for the optimization of their antimicrobial activity .
Enzyme Inhibition
The unique structure of thiazolyl-dihydropyrimidinones enables them to act as enzyme inhibitors. They can bind to the active sites of enzymes, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This application is particularly relevant in the design of drugs targeting enzymes related to disease states .
Agricultural Chemicals
Thiazole compounds have applications in agriculture as well. They can be formulated into pesticides and fungicides to protect crops from pests and diseases. The structural adaptability of thiazolyl-dihydropyrimidinones allows for the creation of compounds that are selective for certain pests or plant pathogens .
Material Science
In material science, thiazole derivatives can be incorporated into polymers and coatings to impart specific properties such as increased durability or resistance to environmental factors. The thiazolyl-dihydropyrimidinone structure can enhance the stability and performance of materials used in various industries .
Propiedades
IUPAC Name |
2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-4-14-9(11-5)7-3-10-6(2)12-8(7)13/h3-4H,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWXZBPGFYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)


![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)







![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)